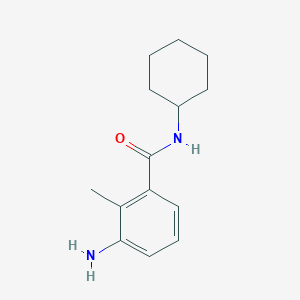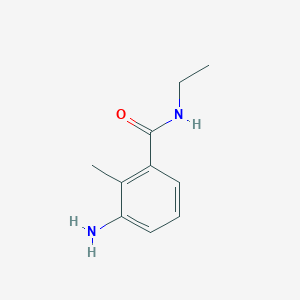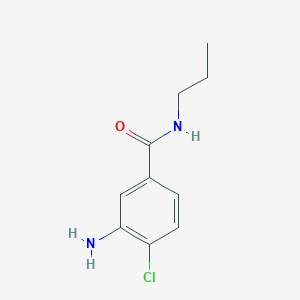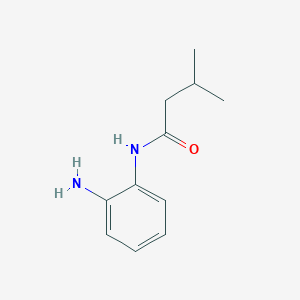
3-amino-N-cyclohexyl-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-amino-N-cyclohexyl-2-methylbenzamide, also known as AH7921, is a synthetic drug that belongs to the benzamide class of compounds. It has a molecular weight of 232.33 .
Molecular Structure Analysis
The InChI code for 3-amino-N-cyclohexyl-2-methylbenzamide is1S/C14H20N2O/c1-10-12 (8-5-9-13 (10)15)14 (17)16-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,15H2,1H3, (H,16,17) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
3-amino-N-cyclohexyl-2-methylbenzamide is a solid at room temperature . The compound has a molecular weight of 232.32 .Scientific Research Applications
Pharmaceutical Research
3-amino-N-cyclohexyl-2-methylbenzamide, also known by its CAS number 903843-12-9, is a compound that has been explored for its potential pharmaceutical applications. Due to its structural similarity to other benzamide derivatives, it may hold promise in the development of new therapeutic agents. Benzamides are known to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects .
Material Science
In the field of material science, this compound could be used as a precursor for the synthesis of novel materials. Its molecular structure allows for the potential development of biomedical materials, electronic materials, and energy materials. The versatility of amide bonds in polymers and resins makes this compound a valuable asset in creating new materials with desired properties.
Analytical Chemistry
The compound’s unique structure makes it suitable for use in analytical chemistry, particularly in analytical chromatography. It can serve as a standard or reference compound in the calibration of analytical instruments, helping to identify and quantify other substances with similar properties.
Antioxidant and Metal Chelating Activity
Research has indicated that benzamide derivatives can exhibit significant antioxidant and metal chelating activities. These properties are crucial in the study of oxidative stress-related diseases and the development of treatments that can mitigate the damage caused by free radicals .
Antibacterial Applications
Benzamides, including 3-amino-N-cyclohexyl-2-methylbenzamide, have been studied for their antibacterial properties. They have shown activity against both gram-positive and gram-negative bacteria, which could lead to the development of new antibacterial agents to combat resistant strains of bacteria .
Drug Discovery
Amide compounds are a cornerstone in drug discovery due to their prevalence in biologically active molecules. The specific structure of 3-amino-N-cyclohexyl-2-methylbenzamide could be utilized in the synthesis of potential drug candidates, especially in the exploration of novel mechanisms of action against various diseases .
Industrial Applications
The robust nature of the amide bond makes compounds like 3-amino-N-cyclohexyl-2-methylbenzamide suitable for industrial applications. They can be used in the plastic and rubber industry, paper industry, and even in agriculture as intermediates or additives that enhance the properties of end products .
Biological Molecule Synthesis
This compound can also play a role in the synthesis of potential biological molecules. Its amide group is a common feature in natural products and proteins, making it a valuable building block in the synthesis of complex organic molecules for research purposes .
properties
IUPAC Name |
3-amino-N-cyclohexyl-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-12(8-5-9-13(10)15)14(17)16-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCLPHOIZSZWDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588334 |
Source


|
| Record name | 3-Amino-N-cyclohexyl-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
903843-12-9 |
Source


|
| Record name | 3-Amino-N-cyclohexyl-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B1284615.png)

![1-[2-(Dimethylamino)ethyl]piperidin-4-amine](/img/structure/B1284620.png)
